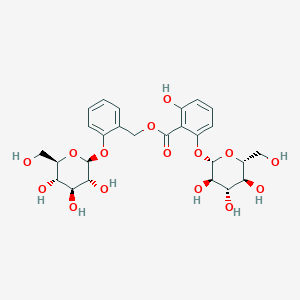
Henryoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Henryoside is a naturally occurring glycoside isolated from the herbs of Alangium chinense and Viburnum veitchii . It is an acylated salicin bis-glucoside with a molecular formula of C26H32O15 and a molecular weight of 584.52 g/mol . This compound exhibits notable bioactive properties, including spasmolytic and uterotonic effects .
準備方法
Synthetic Routes and Reaction Conditions
Henryoside is typically isolated from natural sources such as Alangium chinense and Viburnum veitchii . The isolation process involves extraction with solvents like methanol or ethanol, followed by purification using chromatographic techniques . The compound can also be synthesized through glycosylation reactions involving salicin derivatives and acylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from plant sources due to its complex structure. The process involves large-scale cultivation of the source plants, followed by solvent extraction and purification . Advances in biotechnological methods, such as plant cell culture, may offer alternative production routes in the future.
化学反応の分析
Types of Reactions
Henryoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted glycosides depending on the nucleophile used.
科学的研究の応用
Henryoside has a wide range of applications in scientific research:
作用機序
Henryoside exerts its effects through interactions with specific molecular targets and pathways. It is believed to modulate calcium ion channels and inhibit the release of neurotransmitters, leading to its spasmolytic and uterotonic effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest a role in modulating smooth muscle contraction .
類似化合物との比較
Henryoside is unique due to its specific acylated salicin bis-glucoside structure. Similar compounds include:
Homoarbutin: A glycoside with similar bioactive properties.
Curculigoside: Another glycoside with spasmolytic effects.
Di-O-methylcrenatin: A glycoside with structural similarities.
Sakakin: A glycoside with similar pharmacological properties.
Salirepin: A glycoside with related bioactivity.
This compound stands out due to its unique combination of spasmolytic and uterotonic properties, making it a valuable compound for further research and potential therapeutic applications .
特性
IUPAC Name |
[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O15/c27-8-15-18(30)20(32)22(34)25(40-15)38-13-6-2-1-4-11(13)10-37-24(36)17-12(29)5-3-7-14(17)39-26-23(35)21(33)19(31)16(9-28)41-26/h1-7,15-16,18-23,25-35H,8-10H2/t15-,16-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHRYVYZZQIPGU-NXEOTYAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=C(C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)C2=C(C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the chemical structure of Henryoside and where is it found in nature?
A1: this compound is a salicin derivative bis-glucoside, formally known as 2-(β-D-glucopyranosyloxy)-6-hydroxybenzoic acid [2-(β-D-glucopyranosyloxy)phenyl]methyl ester. [, ] It has been isolated from the leaves and stems of Viburnum cylindricum [], as well as the aerial parts of Viburnum veitchii. []
Q2: Have any new derivatives of this compound been discovered recently?
A2: Yes, recent research has led to the discovery of several new this compound derivatives. These include:
- 2′-O-acetylthis compound, 2′,3′-di-O-acetylthis compound, 2′,6′-di-O-acetylthis compound, 2′,3′,6′-tri-O-acetylthis compound, and 2′,3′,4′,6′-tetra-O-acetylthis compound isolated from Viburnum cylindricum. []
- 2′β-acetyl-3′β-(3-methylbutyryl)-henryoside and 2′β,6′β-diacetyl-3′β-(3-methylbutyryl)-henryoside isolated from Viburnum veitchii. []
- 3′-O-[(2S)-2-methylbutanoyl]this compound, isolated from Viburnum plicatum var. tomentosum. []
Q3: What methods were used to determine the structure of these novel this compound derivatives?
A3: The structures of these new compounds were elucidated using a combination of chemical and spectroscopic techniques. [, , ] This likely included methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are commonly employed for structural characterization of natural products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
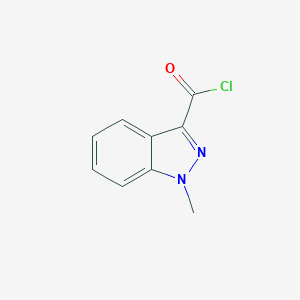
![1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate](/img/structure/B21223.png)
![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid](/img/structure/B21226.png)
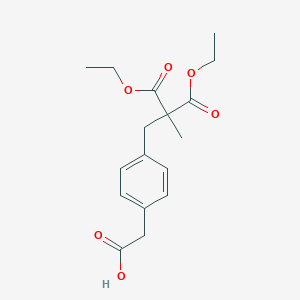
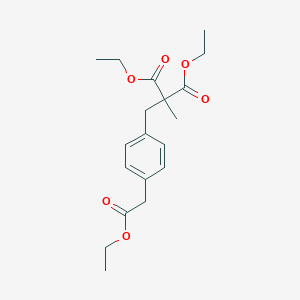
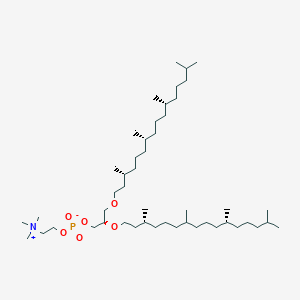
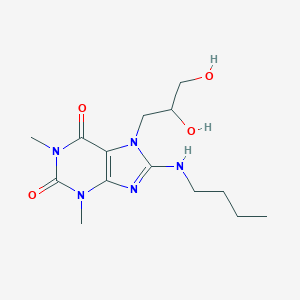
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21238.png)
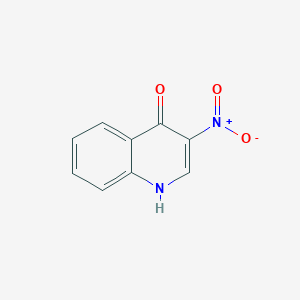
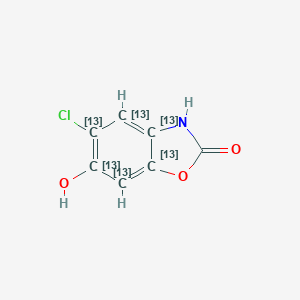
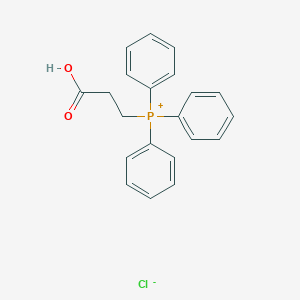
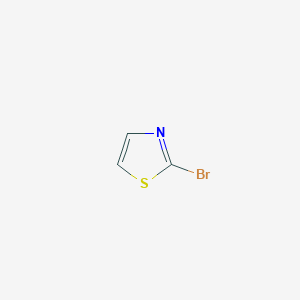
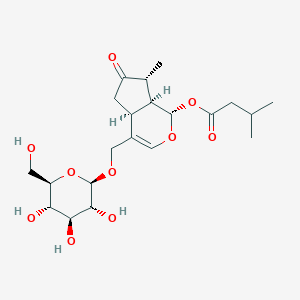
![2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21256.png)
